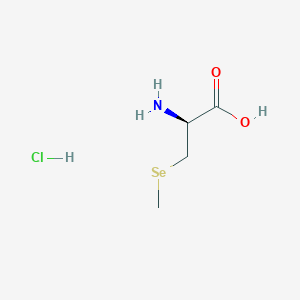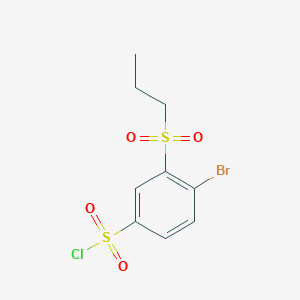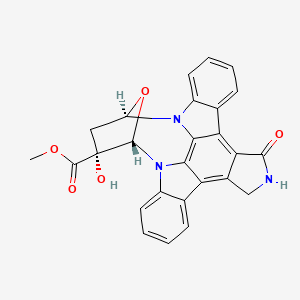
3-(Methylseleno)-D-Ala-OH.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylseleno)-D-Ala-OH.HCl typically involves the incorporation of selenium into an alanine derivative. One common method is the selenation of alanine using methylselenol. The reaction conditions often require a controlled environment to prevent oxidation and ensure the stability of the selenium compound. The process may involve the use of protective groups to shield reactive sites on the molecule during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The process typically includes steps such as:
Selenation: Introducing selenium into the alanine structure.
Purification: Removing impurities through techniques like crystallization or chromatography.
Hydrochloride Formation: Converting the free base into its hydrochloride salt to enhance stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylseleno)-D-Ala-OH.HCl undergoes various chemical reactions, including:
Oxidation: Selenium in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced back to its selenol form.
Substitution: The methylseleno group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), ozone (O₃).
Reducing Agents: Sodium borohydride (NaBH₄), dithiothreitol (DTT).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Selenoxides: Formed through oxidation.
Selenones: Further oxidation products.
Substituted Derivatives: Depending on the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
3-(Methylseleno)-D-Ala-OH.HCl has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of selenium-containing compounds.
Biology: Studied for its role in selenoproteins and its antioxidant properties.
Medicine: Investigated for potential therapeutic applications, including cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of selenium-based materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(Methylseleno)-D-Ala-OH.HCl involves its incorporation into selenoproteins, where it plays a role in redox reactions and antioxidant defense. The selenium atom in the compound can undergo redox cycling, which helps in neutralizing reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative damage and maintaining cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenomethionine: Another selenium-containing amino acid with similar antioxidant properties.
Methylselenocysteine: An analog of selenocysteine with a methyl group attached to the selenium atom.
Uniqueness
3-(Methylseleno)-D-Ala-OH.HCl is unique due to its specific structure, which allows it to be used in targeted applications where other selenium compounds may not be as effective. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C4H10ClNO2Se |
|---|---|
Molekulargewicht |
218.55 g/mol |
IUPAC-Name |
(2S)-2-amino-3-methylselanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |
InChI-Schlüssel |
JMPVTFHGWJDSDV-AENDTGMFSA-N |
Isomerische SMILES |
C[Se]C[C@H](C(=O)O)N.Cl |
Kanonische SMILES |
C[Se]CC(C(=O)O)N.Cl |
Löslichkeit |
>32.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)


![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)





